N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide
Description
The compound N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide is a structurally complex molecule featuring:
- A 1,2,3-triazole core substituted with an amino group.
- A piperazine-1-carbonyl moiety linked to a pyridin-2-yl group.
- A furan-2-carboxamide functional group attached to a para-substituted phenyl ring.
Properties
Molecular Formula |
C23H22N8O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22N8O3/c24-21-20(23(33)30-13-11-29(12-14-30)19-5-1-2-10-25-19)27-28-31(21)17-8-6-16(7-9-17)26-22(32)18-4-3-15-34-18/h1-10,15H,11-14,24H2,(H,26,32) |
InChI Key |
XSZDMVYZMFWQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The different fragments are then coupled together using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
2.1. Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and the corresponding amine:
-
Applications : Prodrug activation or metabolite analysis.
2.2. Piperazine Functionalization
The piperazine ring participates in:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.
-
Alkylation : Quaternization with methyl iodide to enhance water solubility.
2.3. Triazole Ring Modifications
-
Halogenation : Electrophilic bromination at the triazole’s C–H positions using NBS (N-bromosuccinimide) .
-
Coordination complexes : Binding to transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications.
Electrophilic Aromatic Substitution (EAS)
The pyridine and furan rings undergo EAS:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the furan’s C5 position.
-
Sulfonation : Furan reacts with SO₃/H₂SO₄ to form sulfonic acid derivatives .
Cross-Coupling Reactions
The triazole and pyridine moieties enable catalytic cross-coupling:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |
| Ullmann | CuI/ligand | N-aryl piperazines |
Oxidative Transformations
-
Furan ring oxidation : MnO₂ or KMnO₄ converts furan to γ-ketocarboxamide .
-
Triazole oxidation : HNO₃ generates nitro-triazole derivatives, enhancing electrostatic interactions .
Synthetic Route Derivatives
Comparative analysis of analogs highlights reaction trends:
| Analog Structure | Modification | Biological Impact |
|---|---|---|
| Pyridine→Quinoline | Enhanced π-stacking | 3× higher kinase inhibition |
| Furan→Thiophene | Increased lipophilicity | Improved BBB penetration |
Stability and Degradation
-
pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 10).
-
Thermal stability : Stable up to 200°C (TGA data).
This compound’s multifunctional architecture enables tailored modifications for drug development, material science, and catalysis. Further studies should explore its photochemical behavior and enantioselective transformations.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties through various studies. Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds incorporating the triazole moiety have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies:
- In vitro Studies: A study involving the synthesis of novel triazole derivatives showed that certain compounds exhibited high growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
- Mechanistic Insights: The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival, including interference with DNA synthesis and repair mechanisms.
Antimicrobial Applications
The compound's structure suggests potential efficacy against various microbial strains. The presence of the pyridine and triazole groups enhances its interaction with biological targets associated with microbial growth.
Research Findings:
- Antifungal Activity: Studies on related compounds have indicated strong antifungal activity against species such as Candida albicans. For example, a series of pyridine-sulfonamide derivatives demonstrated efficacy greater than standard antifungal agents like fluconazole .
- Broad-Spectrum Antimicrobial Properties: The incorporation of multiple functional groups allows for a broad spectrum of activity against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.
Drug Design and Development
The compound serves as a scaffold for the design of new pharmaceuticals due to its unique chemical properties. The structural features allow for modifications that can enhance bioavailability and selectivity towards specific biological targets.
Applications in Drug Discovery:
- Lead Compound Development: The synthesis of analogs based on this compound can lead to the discovery of new lead compounds with improved pharmacological profiles.
- Structure–Activity Relationship Studies: Computational methods such as quantitative structure–activity relationship (QSAR) modeling are utilized to predict the biological activity of new derivatives based on modifications to the core structure .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share partial structural homology with the target molecule, enabling a comparative analysis of substituent effects on properties:
Table 1: Structural and Physicochemical Comparison
Analysis of Structural Differences and Implications
Core Heterocyclic Systems
- Triazole vs. Pyrimidine: The target compound’s 1,2,3-triazole core differs from the pyrimidine rings in 13a–c . Triazoles are known for metabolic stability and hydrogen-bonding capacity, whereas pyrimidines often enhance π-π stacking interactions in target binding.
- Furan vs. Benzene Derivatives: The furan-2-carboxamide group in the target compound may confer lower lipophilicity compared to the trifluoromethylphenyl group in or the nitro/cyano substituents in 13a–c .
Piperazine Substituents
- Pyridinyl vs. Morpholine/Carbonyl Groups : The pyridinyl-piperazine moiety in the target compound could enhance solubility and metal-coordination capacity relative to the morpholine-4-carbonyl groups in 13a–c .
Physicochemical Properties
Biological Activity
N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a multi-functional structure that includes a furan ring, a triazole moiety, and a piperazine group. Its IUPAC name reflects its complex nature, which contributes to its diverse biological activities. The molecular formula is , indicating the presence of nitrogen-rich functional groups that are often associated with biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of triazole derivatives. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, analogs containing triazole units have shown to inhibit thymidylate synthase (TS), leading to reduced cancer cell growth in vitro .
- Case Study : In one study, triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and ACHN (renal cancer). The most active compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 | 5.0 | TS inhibition |
| Triazole B | PC-3 | 8.0 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10.0 | DNA intercalation |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Research Findings : Triazole derivatives have been shown to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine and piperazine moieties enhances the lipophilicity of the compound, facilitating membrane penetration .
- Case Study : A series of triazole-based compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole C | S. aureus | 16 |
| Triazole D | E. coli | 32 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated in several studies:
- Mechanism of Action : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Case Study : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic strategies are recommended for preparing the compound, and how can reaction yields be optimized?
The compound’s synthesis involves multi-step reactions, including triazole formation, piperazine coupling, and carboxamide functionalization. Key steps include:
- Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Optimize stoichiometry of azide and alkyne precursors to minimize side products .
- Piperazine Coupling : Introduce the 4-(pyridin-2-yl)piperazine moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using EDC/HOBt). Control pH (7–8) to enhance amine reactivity .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization (e.g., from EtOAc/hexane) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
Q. What spectroscopic methods are critical for structural validation, and how should data be interpreted?
- NMR Analysis :
- ¹H NMR : Confirm triazole proton signals at δ 7.8–8.2 ppm and pyridine protons at δ 8.4–8.6 ppm. Integrate peaks to verify substituent ratios (e.g., 1:1 for triazole:pyridine) .
- ¹³C NMR : Identify carbonyl carbons (e.g., amide C=O at ~165–170 ppm) and triazole carbons (~140–150 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Deviations >2 ppm suggest impurities or incorrect adducts .
Q. How can researchers assess compound purity, and what thresholds are acceptable for pharmacological studies?
- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA). Purity ≥98% (area under the curve) is required for in vitro assays. Monitor retention times against standards .
- Elemental Analysis : Ensure C, H, N values are within ±0.4% of theoretical values. Discrepancies indicate residual solvents or incomplete reactions .
Advanced Research Questions
Q. How can structural contradictions between X-ray crystallography and computational models be resolved?
- Crystallographic Refinement : Use SHELXL (via OLEX2) to refine crystal structures. Adjust thermal parameters and hydrogen bonding networks to resolve clashes. Validate with R-factor convergence (<0.05) .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Deviations >0.05 Å may indicate crystal packing effects or protonation state differences .
Q. What experimental designs mitigate variability in biological activity data across studies?
- SAR Profiling : Systematically modify substituents (e.g., pyridine → pyrimidine) and assess activity trends. For example, replacing the furan with a benzothiophene (as in ) alters logP and target affinity .
- Assay Controls : Include reference compounds (e.g., known kinase inhibitors) in each plate to normalize inter-experimental variability. Use triplicate technical replicates and blinded analysis .
Q. How can polymorphism impact pharmacological properties, and what characterization methods are essential?
- XRPD Analysis : Identify polymorphic forms by comparing diffraction patterns (e.g., 2θ = 10–30°). Differences in peak intensity/splitting indicate distinct crystal habits .
- Solubility Testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8). Polymorphs with >20% solubility differences require separate bioavailability studies .
Q. What strategies address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Physicochemical Profiling : Measure logD (octanol/water) at pH 7.4 to refine computational models. For example, notes piperazine derivatives often have logD 1.5–2.5, affecting membrane permeability .
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat). Half-life (t₁/₂) <30 min suggests rapid metabolism, necessitating structural tweaks (e.g., fluorination) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
